molecular formula C11H19NO3 B13913261 Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate

Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate

Cat. No.: B13913261
M. Wt: 213.27 g/mol
InChI Key: AGRWFASKUGVNRK-BDAKNGLRSA-N
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Description

Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[510]octane-6-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring and an azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aziridine with a tert-butyl ester, followed by cyclization to form the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine

Its bicyclic structure can be modified to create molecules with specific biological activities, making it a valuable tool in medicinal chemistry .

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the specific modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with oxirane and azabicyclo frameworks, such as:

Uniqueness

Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is unique due to its specific stereochemistry and the presence of both an oxirane ring and an azabicyclo framework. This combination of features makes it a versatile and valuable compound for various applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-6-14-9-7-8(9)12/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1

InChI Key

AGRWFASKUGVNRK-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H]2[C@H]1C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC2C1C2

Origin of Product

United States

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